4-(3-Methoxyphenoxy)piperidine hydrochloride

Description

Molecular Architecture and Crystallographic Analysis

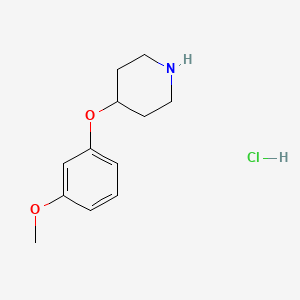

The molecular architecture of this compound is characterized by a six-membered piperidine ring system bearing a methoxyphenoxy substituent at the 4-position. The compound possesses the molecular formula C12H18ClNO2 and a molecular weight of 243.73 daltons. The structural framework consists of a saturated piperidine heterocycle, which serves as the central scaffold, with a 3-methoxyphenoxy group attached via an ether linkage to the carbon atom at position 4 of the piperidine ring.

The presence of the methoxy group (-OCH3) attached to the phenyl ring at the meta position enhances the compound's lipophilicity and influences its overall molecular geometry. The ether linkage connecting the phenoxy moiety to the piperidine ring introduces conformational flexibility, allowing for various spatial arrangements that can impact the compound's biological and chemical properties. The hydrochloride salt formation occurs through protonation of the nitrogen atom in the piperidine ring, resulting in the formation of an ammonium chloride salt that significantly improves the compound's water solubility and crystalline stability.

Crystallographic analysis reveals that the piperidine ring typically adopts a chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated rings. The substituent at the 4-position occupies an equatorial position, minimizing steric interactions and contributing to the overall stability of the molecular structure. The methoxyphenoxy group extends away from the piperidine ring, creating a three-dimensional molecular architecture that influences the compound's interaction with various biological targets and chemical environments.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound provides detailed insights into its molecular structure and electronic environment. The compound's Simplified Molecular Input Line Entry System representation is documented as COC1=CC(OC2CCNCC2)=CC=C1.Cl, which accurately depicts the connectivity and spatial arrangement of all atoms within the molecule.

Nuclear magnetic resonance spectroscopy reveals characteristic signals corresponding to the various proton environments within the molecule. The methoxy group protons appear as a singlet in the aliphatic region, while the aromatic protons of the phenyl ring exhibit characteristic splitting patterns in the aromatic region. The piperidine ring protons display complex multipicity patterns due to the chair conformation and the influence of the nitrogen atom and the 4-substituent.

Mass spectrometry analysis provides definitive molecular weight confirmation and fragmentation patterns that support structural assignment. Collision cross section measurements indicate predicted values ranging from 138.7 to 182.2 square angstroms for various ionization states, with the protonated molecular ion [M+H]+ showing a collision cross section of 146.6 square angstroms at mass-to-charge ratio 208.13321. These measurements provide valuable insights into the gas-phase conformational behavior and three-dimensional structure of the compound.

The International Chemical Identifier key DNZZLFXWMVOBBV-UHFFFAOYSA-N serves as a unique digital fingerprint for the compound, enabling precise identification across various chemical databases and research platforms. Infrared spectroscopy reveals characteristic absorption bands corresponding to the ether linkages, aromatic carbon-hydrogen bonds, and the protonated amine functionality in the hydrochloride salt form.

Computational Molecular Modeling Studies

Computational molecular modeling studies of this compound provide theoretical insights into the compound's three-dimensional structure, electronic properties, and potential interaction mechanisms. Predicted collision cross section data obtained through computational methods offer valuable information about the molecular size and shape in the gas phase.

The molecular modeling calculations reveal that the compound adopts energetically favorable conformations where the piperidine ring maintains its chair configuration while the methoxyphenoxy substituent extends into space to minimize steric hindrance. The computational analysis indicates that the ether oxygen atom and the methoxy group contribute to the overall dipole moment of the molecule, influencing its interaction with polar environments and potential binding sites.

Advanced computational techniques, including density functional theory calculations, provide insights into the electronic distribution within the molecule. The electron-donating properties of the methoxy group influence the electron density on the aromatic ring, while the ether linkage creates regions of partial negative charge that can participate in hydrogen bonding interactions. The protonated nitrogen atom in the hydrochloride salt form creates a localized positive charge that significantly affects the compound's overall electrostatic properties.

Molecular dynamics simulations reveal the conformational flexibility of the compound, particularly around the ether linkage connecting the phenoxy group to the piperidine ring. These calculations demonstrate that the molecule can adopt multiple low-energy conformations, which may be important for understanding its interaction with various molecular targets and its behavior in different chemical environments.

Comparative Analysis with Structural Analogs (3- versus 4-Substituted Piperidines)

The comparative analysis of this compound with its positional isomer 3-(3-Methoxyphenoxy)piperidine hydrochloride reveals important structure-activity relationships and the impact of substitution position on molecular properties. Both compounds share the identical molecular formula C12H18ClNO2 and molecular weight of 243.73 daltons, yet exhibit distinct three-dimensional arrangements and physicochemical characteristics.

The 4-substituted derivative demonstrates enhanced conformational stability due to the equatorial positioning of the bulky methoxyphenoxy substituent in the chair conformation of the piperidine ring. This arrangement minimizes unfavorable 1,3-diaxial interactions and results in a more thermodynamically stable molecular structure. In contrast, the 3-substituted analog experiences different steric constraints and conformational preferences that can influence its overall molecular behavior.

Table 1: Comparative Molecular Properties of Positional Isomers

| Property | 4-(3-Methoxyphenoxy)piperidine HCl | 3-(3-Methoxyphenoxy)piperidine HCl |

|---|---|---|

| Chemical Abstracts Service Number | 1166820-47-8 | 1315677-72-5 |

| Molecular Formula | C12H18ClNO2 | C12H18ClNO2 |

| Molecular Weight | 243.73 g/mol | 243.73 g/mol |

| Substitution Position | 4-position | 3-position |

| Conformational Preference | Equatorial substitution | Axial/equatorial equilibrium |

The positional differences between these analogs extend beyond simple geometric considerations to influence their chemical reactivity, biological activity, and pharmacological properties. The 4-substituted compound benefits from reduced steric hindrance around the substitution site, potentially leading to improved binding affinity for specific molecular targets and enhanced metabolic stability.

Comparative spectroscopic analysis reveals subtle but significant differences in the nuclear magnetic resonance spectra of these positional isomers. The chemical shifts and coupling patterns of the piperidine ring protons differ between the two compounds due to the altered electronic environment created by the different substitution positions. These spectroscopic differences serve as valuable tools for distinguishing between the isomers and confirming their structural assignments.

The computational modeling studies of both isomers demonstrate distinct three-dimensional molecular shapes and electrostatic potential surfaces. The 4-substituted derivative generally exhibits a more extended molecular conformation, while the 3-substituted analog may adopt more compact arrangements due to intramolecular interactions. These conformational differences have important implications for the compounds' abilities to interact with biological macromolecules and their overall pharmacological profiles.

Properties

IUPAC Name |

4-(3-methoxyphenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-14-11-3-2-4-12(9-11)15-10-5-7-13-8-6-10;/h2-4,9-10,13H,5-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHCDHUVVZSMUKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70589993 | |

| Record name | 4-(3-Methoxyphenoxy)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1166820-47-8 | |

| Record name | Piperidine, 4-(3-methoxyphenoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1166820-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Methoxyphenoxy)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxyphenoxy)piperidine hydrochloride typically involves the reaction of 3-methoxyphenol with piperidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve the required quality standards. The process includes steps such as solvent extraction, crystallization, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxyphenoxy)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(3-Methoxyphenoxy)piperidine hydrochloride is a chemical compound with diverse applications, particularly in pharmaceutical research and development . Its primary applications revolve around its use as a building block in synthesizing novel drugs, studying neurological disorders, and in analytical and biochemical research .

Scientific Research Applications

Pharmaceutical Development

this compound serves as a crucial intermediate in synthesizing various pharmaceuticals . Its unique structure makes it valuable for creating new therapeutic agents, especially for treating neurological disorders .

Neuropharmacology

The compound is used to explore its effects on neurotransmitter systems . It helps researchers understand the mechanisms of action for potential treatments related to neurological disorders and pain management .

Analytical Chemistry

It is employed as a standard in analytical methods, ensuring accuracy in quantifying related substances in complex mixtures .

Biochemical Research

The compound plays a role in investigating enzyme interactions, providing insights into metabolic pathways and potential therapeutic targets .

Formulation Science

this compound is utilized in formulating new drug delivery systems, enhancing the bioavailability and efficacy of active pharmaceutical ingredients .

Mechanism of Action

The mechanism of action of 4-(3-Methoxyphenoxy)piperidine hydrochloride involves its binding interactions with specific receptors and enzymes. This binding alters the activity of these biomolecules, affecting downstream signaling pathways and gene expression. The compound may act as an enzyme inhibitor or activator, depending on the context of its use.

Comparison with Similar Compounds

Chemical Identity :

Physicochemical Properties :

- Appearance : Typically a white solid (based on analogous piperidine hydrochloride compounds) .

- Solubility: The methoxy group (-OCH₃) likely enhances water solubility compared to non-polar substituents, though exact data are unavailable.

Comparison with Similar Piperidine Derivatives

Structural Analogues with Phenoxy Substituents

Key Observations :

- Substituent Effects :

- Electron-Withdrawing Groups (e.g., -CF₃ ): Increase lipophilicity and may enhance blood-brain barrier penetration.

- Electron-Donating Groups (e.g., -OCH₃ ): Improve solubility but may reduce metabolic stability.

- Halogens (e.g., -F , -Cl ): Influence binding affinity to target proteins and alter pharmacokinetics.

Pharmacological Analogues

- GZ-261B/GZ-261C: Bis(3-methoxyphenethyl)piperidine derivatives with high selectivity for monoamine transporters . These compounds demonstrate how methoxy positioning (para vs. meta) affects receptor interaction.

- Dyclonine Hydrochloride : A local anesthetic with a piperidine backbone, highlighting the scaffold's versatility in drug design .

Biological Activity

4-(3-Methoxyphenoxy)piperidine hydrochloride, a compound with the molecular formula C12H18ClNO2, has garnered attention in various biological research fields due to its unique structural properties and potential pharmacological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C12H18ClNO2

- Molecular Weight : 243.73 g/mol

- CAS Number : 1166820-47-8

The compound features a piperidine ring substituted with a 3-methoxyphenoxy group, which significantly influences its biological interactions and pharmacological profile.

This compound is primarily known as a monoamine reuptake inhibitor , which suggests its potential role in modulating neurotransmitter levels in the brain. The compound's mechanism involves binding to specific receptors and enzymes, altering their activity, and affecting downstream signaling pathways and gene expression.

Key Mechanisms:

- Enzyme Interaction : Acts as an inhibitor or activator depending on the target enzyme.

- Receptor Binding : Modulates receptor activity which may lead to changes in neurotransmitter dynamics.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antiviral Activity : Preliminary studies suggest that derivatives of piperidine compounds can exhibit antiviral properties against human enteroviruses, although specific data on this compound's efficacy is limited .

- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of certain microbial strains, particularly against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) indicating significant activity .

- Neuropharmacological Effects : As a monoamine reuptake inhibitor, it may have implications for treating neurological disorders. Its effects on neurotransmitter systems are under investigation for potential therapeutic applications.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific methoxy substitution pattern on the phenyl ring, which influences its receptor interaction profiles compared to similar compounds. Below is a comparative table highlighting structural similarities:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-(2-Methoxyphenoxy)piperidine | C12H17NO2 | Different methoxy substitution |

| 4-(3-Hydroxyphenoxy)piperidine | C12H17NO2 | Hydroxyl group instead of methoxy |

| N-Methyl-4-(3-methoxyphenoxy)piperidine | C13H19NO2 | N-methyl substitution increases lipophilicity |

These structural variations can lead to differences in biological activity and pharmacokinetics, making them valuable for specific research applications.

Case Studies and Research Findings

Several studies have explored the biological activity of piperidine derivatives, including this compound:

- Antimycobacterial Activity Study :

- Enzyme Inhibition Studies :

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for 4-(3-Methoxyphenoxy)piperidine hydrochloride in laboratory settings?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 4-piperidone derivatives with 3-methoxyphenol under alkaline conditions (e.g., using triethylamine as a base) in aprotic solvents like dichloromethane or THF. Purification typically involves recrystallization or column chromatography to isolate the hydrochloride salt .

- Key Steps :

- Activation of the piperidine ring at the 4-position for phenoxy group attachment.

- Use of protecting groups (e.g., Boc) to prevent side reactions during functionalization.

- Acidic workup (e.g., HCl gas) to form the hydrochloride salt.

Q. Which analytical techniques are essential for characterizing the purity and structure of this compound?

- Techniques :

- NMR Spectroscopy : To confirm the presence of the methoxyphenoxy group (aromatic protons at ~6.5–7.5 ppm) and piperidine backbone (protons at ~1.5–3.5 ppm) .

- HPLC/MS : For purity assessment and molecular weight verification (expected m/z for the free base: ~235.3 g/mol; hydrochloride adds ~36.5 g/mol) .

- Elemental Analysis : To validate the C, H, N, and Cl content against theoretical values .

Q. What are the key safety precautions for handling this compound in research laboratories?

- Protocols :

- Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact .

- Work in a fume hood to prevent inhalation of dust/aerosols .

- Store at 2–8°C in a dry, airtight container to prevent degradation .

- Avoid contact with strong oxidizers due to potential hazardous reactions .

Q. How does the solubility profile of this compound influence its experimental applications?

- Data : Limited solubility in water (likely <1 mg/mL) but improved solubility in polar aprotic solvents like DMSO or DMF .

- Implications :

- Use DMSO for in vitro assays requiring aqueous compatibility.

- For kinetic studies, pre-dissolve in DMF to avoid solvent interference .

Advanced Research Questions

Q. What strategies can be employed to optimize reaction yields during the multi-step synthesis of this compound?

- Approaches :

- Catalyst Screening : Test palladium or copper catalysts for coupling efficiency in aryl ether formation .

- Solvent Optimization : Use amides (e.g., DMF) or cyclic ethers (e.g., THF) to enhance reaction kinetics .

- Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation .

- Validation : Monitor intermediates via TLC and adjust stoichiometry of 3-methoxyphenol to piperidine derivatives (1:1.2 molar ratio recommended) .

Q. How can researchers resolve contradictions in reported stability data for this compound under varying storage conditions?

- Methodology :

- Conduct accelerated stability studies (40°C/75% RH for 6 months) and compare degradation products via LC-MS .

- Assess pH-dependent stability: Hydrolytic degradation may occur in acidic/basic conditions, requiring buffered solutions (pH 6–8) for long-term storage .

- Troubleshooting : If conflicting data arise, verify storage container inertness (e.g., glass vs. plastic) and humidity control .

Q. What methodological approaches are recommended for assessing the ecological impact of this compound in environmental toxicity studies?

- Protocols :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.